molecular formula C12H7ClN2 B179647 2-Chlorophenazine CAS No. 1137-69-5

2-Chlorophenazine

Cat. No.: B179647
CAS No.: 1137-69-5
M. Wt: 214.65 g/mol
InChI Key: LYZDGXICDJEHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenazine is an organic compound with the molecular formula C₁₂H₇ClN₂. It belongs to the phenazine family, which is known for its diverse range of biological properties. Phenazines are heterocyclic compounds containing nitrogen atoms in their structure. This compound is characterized by the presence of a chlorine atom at the second position of the phenazine ring, which imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenazine can be achieved through several methods. One common approach involves the condensation of 2-chloroaniline with o-phenylenediamine under oxidative conditions. This reaction typically employs oxidizing agents such as ferric chloride or potassium permanganate to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes often utilize continuous flow reactors and advanced purification techniques to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chlorophenazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to other phenazine derivatives. This structural modification allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chlorophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZDGXICDJEHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921165
Record name 2-Chlorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-69-5
Record name 2-Chlorophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1137-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenazine
Reactant of Route 2
Reactant of Route 2
2-Chlorophenazine
Reactant of Route 3
Reactant of Route 3
2-Chlorophenazine
Reactant of Route 4
Reactant of Route 4
2-Chlorophenazine
Reactant of Route 5
Reactant of Route 5
2-Chlorophenazine
Reactant of Route 6
Reactant of Route 6
2-Chlorophenazine
Customer
Q & A

Q1: What are the antifungal properties of halogenated phenazines, particularly 2-chlorophenazine?

A1: Research has shown that this compound displays broad-spectrum antifungal activity in vitro. [, ] This activity is particularly effective against dermatophytes and Candida species. [] Interestingly, the presence and position of halogen substituents on the phenazine ring system appear to influence the overall antifungal activity. For instance, chlorine substitution generally leads to higher activity compared to other halogens. [] Furthermore, within chlorophenazines, increasing the number of chlorine substituents seems to decrease the antifungal activity. [] This suggests that a balance in the degree of halogenation is crucial for optimal antifungal efficacy.

Q2: How does the reactivity of this compound compare to other halogenated phenazines in nucleophilic substitution reactions?

A2: Studies focusing on the synthesis of piperidinophenazine derivatives have revealed that this compound exhibits significantly higher reactivity compared to 1-chlorophenazine in nucleophilic substitution reactions with piperidine. [] This difference in reactivity can be attributed to the electronic influence of the nitrogen atoms within the phenazine ring system, affecting the electron density at the carbon atom bearing the chlorine.

Q3: Are there any synthetic routes available for the preparation of this compound?

A3: Yes, the synthesis of this compound can be achieved through various methods. The Wohl-Aue reaction has been identified as one efficient approach for its preparation. [] Additionally, a newer method involving the cyclization of 2-nitrodiphenylamines using oleum has proven valuable for synthesizing this compound and other halophenazine derivatives. [] These methods offer flexibility and efficiency in accessing this compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.